molecular formula C28H50N4O8 B2617334 Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate CAS No. 1630907-08-2

Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate

Cat. No.: B2617334
CAS No.: 1630907-08-2
M. Wt: 570.728
InChI Key: QMWAZGQMSXUQPA-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate is a chemical compound with the molecular formula C28H50N4O8. It is known for its unique spirocyclic structure, which consists of a spiro linkage between a diazaspirodecane and a carboxylate group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate typically involves the reaction of tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically performed at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often include solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate is unique due to its specific spirocyclic structure and the presence of both diazaspiro and carboxylate groups. This combination of features gives it distinct chemical properties and potential biological activities that are not found in other similar compounds .

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-9-5-4-6-13(15)7-8-14-10-13;3-1(4)2(5)6/h2*14H,4-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWAZGQMSXUQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCNC2.CC(C)(C)OC(=O)N1CCCCC12CCNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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